molecular formula C24H32O4 B12773244 Qrj6BQ5yhr CAS No. 52406-24-3

Qrj6BQ5yhr

Cat. No.: B12773244
CAS No.: 52406-24-3
M. Wt: 384.5 g/mol
InChI Key: ZLFHNCHMEGLFKL-UHFFFAOYSA-N
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Description

3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid: is a compound with the molecular formula C24H32O4 and a molecular weight of 384.5085 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups and two hydroxyphenyl groups attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylphenol and butanoic acid derivatives.

    Reaction Conditions: The reaction typically involves the use of strong acids or bases as catalysts, along with specific temperature and pressure conditions to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxy groups to corresponding alcohols or other reduced forms.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Biology:

    Antioxidant: Due to its hydroxyphenyl groups, the compound exhibits antioxidant properties, making it useful in biological studies related to oxidative stress and aging.

Medicine:

    Pharmaceuticals: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development and therapeutic applications.

Industry:

    Stabilizers: It is used as a stabilizer in the production of plastics and other materials to prevent degradation and enhance longevity.

Mechanism of Action

The mechanism of action of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

  • 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)propanoic acid
  • 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)pentanoic acid

Uniqueness:

  • Structure: The presence of two tert-butyl groups and two hydroxyphenyl groups attached to a butanoic acid backbone makes it unique compared to similar compounds.
  • Properties: Its antioxidant properties and potential applications in various fields highlight its distinctiveness.

Properties

CAS No.

52406-24-3

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C24H32O4/c1-22(2,3)17-12-15(8-10-19(17)25)24(7,14-21(27)28)16-9-11-20(26)18(13-16)23(4,5)6/h8-13,25-26H,14H2,1-7H3,(H,27,28)

InChI Key

ZLFHNCHMEGLFKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(C)(CC(=O)O)C2=CC(=C(C=C2)O)C(C)(C)C)O

Origin of Product

United States

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